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molecular formula C12H17N3O2 B8672729 3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline

3-nitro-N-(2-pyrrolidin-1-ylethyl)aniline

Cat. No. B8672729
M. Wt: 235.28 g/mol
InChI Key: VVEDHFCHDSVZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324225B2

Procedure details

The mixture of 1-fluoro-3-nitrobenzene (420 mg, 3 mmol) in DMF (1.5 mL), N-(2-aminoethyl)-pyrrolidine (514 mg, 4.5 mmol) and Cs2CO3 (977 mg, 3 mmol) is heated at 100° C. under microwave radiation for 2.5 hours, then concentrated. The mixture is diluted with EtOAc, washed with saturated NaHCO3 aqueous solution and brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product is purified by column chromatography (SiO2, MeOH:CH2Cl2=1:99 to 10:90) to give 130 mg of the title compound as a light brown oil.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
977 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[NH2:11][CH2:12][CH2:13][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[N+:8]([C:4]1[CH:3]=[C:2]([NH:11][CH2:12][CH2:13][N:14]2[CH2:18][CH2:17][CH2:16][CH2:15]2)[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
FC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
514 mg
Type
reactant
Smiles
NCCN1CCCC1
Name
Cs2CO3
Quantity
977 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The mixture is diluted with EtOAc
WASH
Type
WASH
Details
washed with saturated NaHCO3 aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (SiO2, MeOH:CH2Cl2=1:99 to 10:90)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NCCN1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 18.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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